6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine, also known by its chemical formula and CAS number 2548998-60-1, is an organic compound that belongs to the class of purines. This compound features a complex structure with multiple functional groups, including piperazine and piperidine moieties, which contribute to its potential biological activities. The compound's molecular weight is approximately 425.5 g/mol .
This compound is primarily synthesized for research purposes, particularly in the fields of medicinal chemistry and pharmacology. It is classified as a piperazine derivative, which are known for their diverse biological activities, including potential uses in treating central nervous system disorders and other medical conditions.
The synthesis of 6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine typically involves multi-step organic reactions. Key steps include:
The reaction conditions for the synthesis involve controlling temperature, pressure, and solvent choice to facilitate the desired reactions while minimizing side products. The use of advanced techniques such as automated systems can further enhance efficiency in large-scale production.
The molecular structure of 6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C21H30F3N5O |
Molecular Weight | 425.5 g/mol |
IUPAC Name | 6-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile |
InChI Key | OSFMGWGYZVRUDM-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=C3)C#N |
The compound exhibits a complex arrangement of rings and substituents that contribute to its biological activity. The presence of trifluoromethyl groups enhances its lipophilicity, potentially improving membrane permeability .
The chemical behavior of 6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-y}oxy)piperidin -1 -yl]-9H-purine can lead to various derivatives depending on the reaction conditions employed. Common reactions include:
The specific reactions depend on factors such as temperature, solvent, and concentration of reactants. Understanding these parameters is crucial for optimizing yields in synthetic applications.
The mechanism of action for 6-[4-{(4-[4-(propan -2 -yl)piperazin -1 -yl]but -2 -yn -1 -yl)} oxy)piperidin -1 -yl]-9H-purine involves its interaction with specific biological targets such as receptors or enzymes. Upon binding to these targets, the compound modulates their activity, which may lead to therapeutic effects:
Key chemical properties include:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are critical for understanding how the compound behaves under various conditions in laboratory settings .
6-[4-{(4-[4-(propan -2 -yl)piperazin -1 -yl]but -2 -yn -1 -yl)} oxy)piperidin -1 -yl]-9H-purine has several scientific applications:
CAS No.: 125-66-6
CAS No.: 1587-20-8
CAS No.: 75-09-2
CAS No.:
CAS No.: 34981-25-4
CAS No.: 951163-61-4